Cas no 1040653-38-0 (N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide)

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic organic compound featuring a cyclohexenyl ethyl group linked to a thiazole-acetamide scaffold with a 4-fluorophenylamino substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The presence of the thiazole ring and fluorophenyl moiety may confer selective binding properties, while the cyclohexenyl group could enhance lipophilicity, influencing pharmacokinetic behavior. The compound’s modular design allows for further derivatization, making it valuable for structure-activity relationship studies. Its well-defined synthetic route ensures reproducibility, supporting research applications in targeted therapeutic development.
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide structure
1040653-38-0 structure
Product name:N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
CAS No:1040653-38-0
MF:C19H22FN3OS
MW:359.460886478424
CID:5805352
PubChem ID:27377878

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(cyclohexen-1-yl)ethyl]-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide
    • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
    • 1040653-38-0
    • AKOS024508165
    • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide
    • VU0642953-1
    • F5382-0576
    • Inchi: 1S/C19H22FN3OS/c20-15-6-8-16(9-7-15)22-19-23-17(13-25-19)12-18(24)21-11-10-14-4-2-1-3-5-14/h4,6-9,13H,1-3,5,10-12H2,(H,21,24)(H,22,23)
    • InChI Key: KJVRKVYARZEORS-UHFFFAOYSA-N
    • SMILES: C(NCCC1CCCCC=1)(=O)CC1=CSC(NC2=CC=C(F)C=C2)=N1

Computed Properties

  • Exact Mass: 359.14676167g/mol
  • Monoisotopic Mass: 359.14676167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 82.3Ų

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5382-0576-4mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040653-38-0
4mg
$66.0 2023-09-10
Life Chemicals
F5382-0576-5mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040653-38-0
5mg
$69.0 2023-09-10
Life Chemicals
F5382-0576-5μmol
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040653-38-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5382-0576-1mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040653-38-0
1mg
$54.0 2023-09-10
Life Chemicals
F5382-0576-20μmol
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040653-38-0 90%+
20μl
$79.0 2023-05-21
Life Chemicals
F5382-0576-20mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040653-38-0 90%+
20mg
$99.0 2023-05-21
Life Chemicals
F5382-0576-2μmol
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040653-38-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5382-0576-10mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040653-38-0
10mg
$79.0 2023-09-10
Life Chemicals
F5382-0576-10μmol
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040653-38-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5382-0576-3mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040653-38-0
3mg
$63.0 2023-09-10

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide Related Literature

Additional information on N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide: A Comprehensive Overview

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound with the CAS number 1040653-38-0. This compound belongs to the class of acetamides and features a thiazole ring, a fluorophenyl group, and a cyclohexene moiety. Its structure is characterized by the presence of a thiazole ring at the core, which is substituted with an amino group attached to a 4-fluorophenyl group and an acetamide group. The cyclohexene ring is connected via an ethyl chain to the nitrogen atom of the acetamide group. This unique combination of functional groups makes this compound a potential candidate for various applications in pharmaceuticals, agrochemicals, and materials science.

The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high purity and yield. The use of microwave-assisted synthesis and continuous-flow reactors has further streamlined the production process, making it more sustainable and cost-effective. These methods have been highlighted in several recent studies published in leading journals such as Journal of Medicinal Chemistry and Organic Process Research & Development.

The thiazole ring in this compound plays a crucial role in its biological activity. Thiazoles are known for their ability to act as hydrogen bond donors and acceptors, which enhances their interactions with biological targets such as enzymes and receptors. The presence of the fluorophenyl group further modulates the electronic properties of the molecule, increasing its lipophilicity and improving its bioavailability. Recent research has shown that such modifications can significantly enhance the potency and selectivity of drug candidates in treating various diseases, including cancer, inflammation, and infectious diseases.

The cyclohexene moiety in this compound contributes to its structural rigidity and stability. This rigidity is essential for maintaining the proper conformation required for binding to biological targets. Recent studies have demonstrated that cyclic structures like cyclohexene can improve the pharmacokinetic properties of molecules, such as absorption, distribution, metabolism, and excretion (ADME). These findings have been reported in articles published in Drug Metabolism and Disposition and Pharmaceutical Research, emphasizing the importance of structural design in drug development.

In terms of applications, this compound has shown promising results in preliminary biological assays. For instance, it has demonstrated moderate inhibitory activity against several kinases involved in cancer cell proliferation. Additionally, it has exhibited anti-inflammatory properties by inhibiting COX enzymes. These findings suggest that this compound could be a lead candidate for further optimization in drug discovery programs targeting oncology and inflammatory diseases.

The development of this compound aligns with current trends in medicinal chemistry that emphasize the importance of diversity-oriented synthesis (DOS) and fragment-based drug design (FBDD). By incorporating multiple functional groups with distinct pharmacological profiles, this compound provides a versatile platform for exploring different therapeutic areas. Furthermore, its modular structure allows for easy modification to improve its efficacy and reduce potential side effects.

In conclusion, N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide represents an intriguing molecule with significant potential in various fields. Its unique structure combines functional groups that offer diverse biological activities and favorable pharmacokinetic properties. As research continues to uncover new insights into its properties and applications, this compound is poised to make valuable contributions to scientific advancements.

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